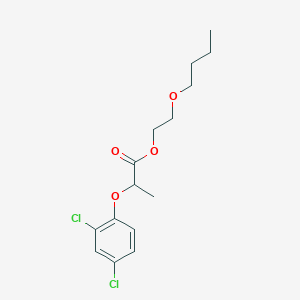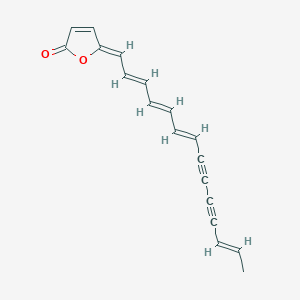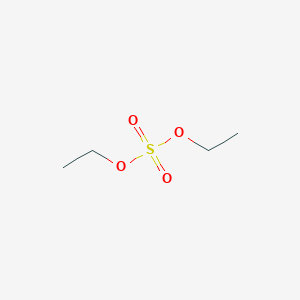
二硫吡啶
描述
Dithiopyr is a preemergent herbicide used for crabgrass control in turf and ornamental grasses . It is effective on 45 grassy and broadleaf weeds .
Synthesis Analysis
Dithiopyr can be obtained through a multi-step process starting from ethyl trifluoroacetoacetate and isovaleraldehyde . An analytical method was developed and validated for simultaneous quantitation of 65 pesticides, including Dithiopyr .Molecular Structure Analysis
Dithiopyr has the molecular formula C15H16F5NO2S2 and a molecular weight of 401.415 . It contains a total of 41 bonds, including 25 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 thioesters (aromatic), and 1 Pyridine .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Dithiopyr .Physical And Chemical Properties Analysis
Dithiopyr has a low aqueous solubility and, based on its chemical properties, is not expected to leach to groundwater . It is usually persistent in both soil and aquatic systems .科学研究应用
Preemergence Control of Grass Weeds
Dithiopyr is widely used as a preemergent herbicide to control grassy weeds such as crabgrass in turf and ornamental grasses. It is effective against a variety of grassy and broadleaf weeds by inhibiting their root growth .
Postemergence Control of Japanese Stiltgrass
Research has shown that Dithiopyr can be used postemergence to control Japanese stiltgrass, an invasive species that poses a threat to native plants .
Control of Smooth Crabgrass at Various Growth Stages
Studies have evaluated Dithiopyr’s effectiveness against smooth crabgrass at different stages of growth, from pre-emergence to multiple-leaf stages, highlighting its versatility in application timing .
Use in Nursery Crops and Cut Flower Plantings
Dithiopyr is approved for preemergence control of annual broadleaf weeds and grasses in container or field-grown nursery crops, as well as some field-grown cut flower plantings .
Turf Management
In turf management, Dithiopyr is utilized for the preemergence control of summer annual grasses, including goosegrass and annual bluegrass, and for postemergence control of crabgrass before it has tillered .
作用机制
Target of Action
Dithiopyr is primarily targeted at the root growth of susceptible weeds and turf grass . It is a preemergent herbicide that is effective on a variety of grassy and broadleaf weeds .
Mode of Action
Dithiopyr acts as a root growth inhibitor, causing cessation of root elongation and inhibition of mitotic cell division . It inhibits the formation of microtubules and spindle organizing centers . Dithiopyr may alter microtubule polymerization and stability by interacting with microtubule-associated proteins or microtubule organizing centers rather than interacting directly with tubulin .
Biochemical Pathways
It is known that dithiopyr interferes with the formation of microtubules and spindle organizing centers, which are crucial for cell division . This interference leads to the cessation of root elongation and inhibition of mitotic cell division .
Result of Action
The primary result of Dithiopyr’s action is the inhibition of root growth in susceptible weeds and turf grass . This results in the control of these weeds, as they are unable to grow and proliferate. Mitotic cells are arrested in late prometaphase, and cell entry into mitosis is unaffected .
Action Environment
Dithiopyr is usually persistent in both soil and aquatic systems . It is moderately toxic to most aquatic life, honeybees, and earthworms . The efficacy of Dithiopyr can be influenced by environmental factors such as soil type, temperature, and rainfall. For example, irrigation after application is necessary to incorporate the herbicide .
安全和危害
属性
IUPAC Name |
3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJPYNSGLJZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032379 | |
| Record name | Dithiopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
65 °C | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.4 mg/L at 20 °C, In water, 1.38 mg/L at 20 °C, Solubility (g/100 mL at 25 °C): hexane <3.3, toluene >25, acetone >33.3, diethyl ether >50, ethanol >12, methylene chloride >50 | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.413 g/cu cm at 25 °C (typical) | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.0X10-6 mm Hg at 25 °C | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dithiopyr is a mitotic inhibitor of normal cell division of susceptible plants. The formation and function of microtubulin in inhibited. Susceptable plant roots and stunted and fail to function in the presence of dithiopyr. | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dithiopyr | |
Color/Form |
Pale, yellow, crystalline solid, Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow | |
CAS RN |
97886-45-8 | |
| Record name | Dithiopyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97886-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiopyr [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097886458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiopyr | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dithiopyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITHIOPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXF17HAV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dithiopyr | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dithiopyr is a mitotic inhibitor, primarily affecting cell division in susceptible plants. [, ]
A: While the precise mechanism is not fully elucidated, research suggests that dithiopyr disrupts microtubule formation, essential for cell division. This disruption inhibits root and shoot growth, ultimately leading to plant death. [, , ]
A: Yes, dithiopyr exhibits greater efficacy when applied pre-emergence or to early postemergence plants. Its effectiveness diminishes as plants mature, particularly once tillering occurs. [, , , ]
A: Several factors contribute to reduced efficacy on mature plants. These include increased metabolism and detoxification of dithiopyr, reduced absorption and translocation to active sites, and potential dilution of the herbicide within the plant as biomass increases. []
A: Dithiopyr has a molecular formula of C14H16F5NO2S2 and a molecular weight of 385.4 g/mol. [, ]
A: While the provided research papers do not explicitly detail spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify dithiopyr and its metabolites. []
A: Higher temperatures can negatively impact dithiopyr's efficacy. Increased temperatures lead to higher volatilization losses, reduced foliar absorption, and potentially faster degradation in the soil. [, ]
A: Research suggests that dithiopyr is relatively immobile in soil, exhibiting strong adsorption to soil particles. Leaching potential is minimal, particularly with proper irrigation management. [, , , ]
A: While the provided research primarily focuses on empirical data, one study utilized the CXTFIT model to analyze dithiopyr's transport parameters in soil columns, demonstrating its limited mobility. []
A: While the provided papers do not delve into specific SAR studies for dithiopyr, they highlight the importance of its methylthioester groups for metabolism and selectivity. []
A: Dithiopyr is available in both granular (G) and emulsifiable concentrate (EC) formulations. [, ]
A: Dithiopyr can be absorbed by both roots and foliage. It is primarily translocated acropetally (upwards) within the plant, accumulating in actively growing tissues. [, , ]
A: Research primarily relies on field experiments and greenhouse studies to assess dithiopyr's weed control efficacy. These studies typically evaluate visual control ratings and plant biomass reduction. [, , , , ]
A: Research suggests that a single nucleotide polymorphism (SNP) in the α-tubulin gene, leading to a Leu-136-Phe amino acid substitution, is associated with dithiopyr resistance. [, ]
A: The Leu-136-Phe mutation in goosegrass also confers cross-resistance to dinitroaniline herbicides like prodiamine, pendimethalin, and oryzalin. [, ]
A: Yes, research has shown varying levels of resistance to prodiamine and dithiopyr in different annual bluegrass populations, despite all possessing the same Thr-239-Ile α-tubulin mutation. []
A: Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a common method for quantifying dithiopyr and its metabolites in environmental samples. [, , ]
A: Volatilization is a significant route of dithiopyr loss, particularly at higher temperatures. Microbial degradation also plays a role in its breakdown in soil. [, ]
A: Dithiopyr exhibits moderate persistence in soil with half-lives ranging from a few weeks to several months, depending on environmental factors like temperature, soil moisture, and microbial activity. [, , ]
A: Dithiopyr degradation appears to be influenced by soil pH, with faster degradation occurring under alkaline conditions. This is likely due to enhanced hydrolysis of its methylthioester groups. []
A: Yes, dithiopyr undergoes biodegradation in soil, primarily through microbial activity. The rate of degradation varies depending on soil microorganisms and environmental conditions. [, ]
A: Several alternative pre-emergence herbicides are available for controlling crabgrass and other weeds in turfgrass, including prodiamine, pendimethalin, indaziflam, oxadiazon, and bensulide. [, , , , ]
A: While the provided research does not specify the exact year of introduction, dithiopyr has been used for weed control in turfgrass for many years. []
A: Yes, dithiopyr can be tank-mixed or applied sequentially with other herbicides to broaden the weed control spectrum or enhance control of specific weed species. [, ]
A: Research suggests that combining dithiopyr with cultural practices like adjusting mowing heights can improve weed control efficacy and potentially reduce herbicide application rates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)








